molecular formula C14H19NO B2817877 (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one CAS No. 198211-15-3

(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one

Cat. No.: B2817877
CAS No.: 198211-15-3
M. Wt: 217.312
InChI Key: RZABKAGQMPNUFJ-TXEJJXNPSA-N
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Description

(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one is a chiral piperidine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one typically involves the condensation of glutaric acid with acetaldehyde and benzylamine. The reaction is carried out under controlled conditions, with the mixture being stirred at 25°C for an extended period, usually around 78 hours. The pH is then adjusted to 2 using hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent yield and quality. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

    Biology: This compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and potency in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2S,6R)-1-benzyl-2,6-dimethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZABKAGQMPNUFJ-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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